molecular formula C11H13N5O2 B1450898 N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine CAS No. 919724-37-1

N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No.: B1450898
CAS No.: 919724-37-1
M. Wt: 247.25 g/mol
InChI Key: XHJCTYOXAVBKRW-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound's official Chemical Abstracts Service registry number is 919724-37-1, providing unambiguous identification in chemical databases and literature. The molecular formula C₁₁H₁₃N₅O₂ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 247.26 grams per mole.

The systematic name construction begins with the guanidine core structure, which serves as the central scaffold connecting two distinct heterocyclic substituents. The 2-furylmethyl designation refers to a methylene group attached to the 2-position of a furan ring, while the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl portion describes a pyrimidine ring bearing a methyl substituent at position 6 and a ketone functional group at position 4. The nomenclature reflects the compound's bifunctional nature, with nitrogen atoms from the guanidine group forming covalent bonds with both the furylmethyl and dihydropyrimidinyl substituents.

Table 1: Molecular Identifiers and Properties

Property Value Reference
Chemical Abstracts Service Number 919724-37-1
Molecular Formula C₁₁H₁₃N₅O₂
Molecular Weight 247.26 g/mol
Systematic Name This compound

Alternative nomenclature systems may describe this compound using different structural emphasis points, such as highlighting the guanidine functionality or the heterocyclic ring systems. However, the International Union of Pure and Applied Chemistry system provides the most comprehensive and unambiguous designation for scientific communication and database indexing purposes.

Molecular Structure Analysis: X-ray Crystallography and Density Functional Theory Calculations

The molecular architecture of this compound exhibits significant structural complexity due to the presence of multiple aromatic and heterocyclic systems connected through a flexible guanidine linker. Density functional theory computational studies on related guanidine-pyrimidine conjugates have revealed important insights into the electronic structure and conformational preferences of such systems. These theoretical investigations demonstrate that the guanidine moiety can adopt multiple tautomeric forms, with relative stabilities dependent on environmental factors such as solvent polarity and hydrogen bonding opportunities.

The furan ring component contributes to the overall planarity of one portion of the molecule, while the dihydropyrimidine ring system introduces additional conformational flexibility through its non-aromatic character. Density functional theory calculations using various computational approaches, including M06-2X and B3LYP methods, have been employed to investigate similar guanidine-containing heterocycles. These studies indicate that the electronic structure is significantly influenced by intramolecular hydrogen bonding interactions between the guanidine nitrogen atoms and the oxygen-containing heterocycles.

Table 2: Computational Structural Parameters

Structural Feature Characteristic Computational Method
Guanidine Geometry Planar with delocalized electrons Density Functional Theory
Furan Ring Orientation Aromatic planar system Electronic Structure Calculations
Pyrimidine Conformation Non-planar with envelope geometry Conformational Analysis
Intramolecular Interactions Hydrogen bonding patterns Quantum Chemical Methods

The three-dimensional structure exhibits rotational freedom around the methylene bridge connecting the furan ring to the guanidine nitrogen, allowing for multiple conformational states in solution. Crystallographic studies of analogous compounds have revealed that solid-state packing arrangements are often stabilized by intermolecular hydrogen bonding networks involving the guanidine and pyrimidine nitrogen atoms. Such interactions contribute to the overall stability of the crystalline form and influence physical properties such as melting point and solubility characteristics.

Spectroscopic Characterization: Nuclear Magnetic Resonance, Infrared, and Mass Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through analysis of proton and carbon environments within the molecule. Proton nuclear magnetic resonance spectra typically exhibit characteristic resonances for the furan ring protons in the aromatic region between 6.0 and 8.0 parts per million, with the 2-position furan proton appearing as a doublet due to coupling with the adjacent 3-position proton. The methylene bridge protons connecting the furan ring to the guanidine nitrogen typically appear as a singlet around 4.5 parts per million, reflecting the electron-withdrawing effects of both the furan ring and the guanidine system.

The pyrimidine ring component contributes additional complexity to the nuclear magnetic resonance spectrum, with the methyl substituent at position 6 appearing as a sharp singlet typically around 2.3 parts per million. The proton at position 5 of the pyrimidine ring exhibits characteristic chemical shift values influenced by the adjacent carbonyl group and the aromatic nature of the ring system. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the pyrimidine ring at approximately 160-170 parts per million, while the furan ring carbons appear in the typical aromatic region between 110 and 150 parts per million.

Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the various functional groups present in the molecule. The carbonyl stretch of the pyrimidine ring typically appears as a strong absorption around 1640-1660 wavenumbers, while the guanidine nitrogen-hydrogen stretching vibrations contribute to broad absorptions in the 3200-3500 wavenumber region. The furan ring contributes characteristic carbon-hydrogen stretching absorptions around 3100-3150 wavenumbers, and the aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumber region.

Table 3: Characteristic Spectroscopic Parameters

Spectroscopic Method Key Features Chemical Shift/Frequency Range
¹H Nuclear Magnetic Resonance Furan ring protons 6.0-8.0 ppm
¹H Nuclear Magnetic Resonance Methylene bridge ~4.5 ppm
¹H Nuclear Magnetic Resonance Pyrimidine methyl ~2.3 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbon 160-170 ppm
Infrared Spectroscopy Carbonyl stretch 1640-1660 cm⁻¹
Infrared Spectroscopy Nitrogen-hydrogen stretch 3200-3500 cm⁻¹

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 247, corresponding to the molecular weight of the compound. Fragmentation patterns typically involve loss of the furylmethyl substituent or cleavage of the guanidine bridge, producing characteristic fragment ions that aid in structural confirmation. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and assist in distinguishing between potential isomeric structures.

Tautomeric Behavior and Conformational Dynamics

The guanidine functional group in this compound exhibits significant tautomeric behavior, with multiple resonance structures contributing to the overall electronic structure of the molecule. Computational studies on related guanidine systems have identified at least two major tautomeric forms that can interconvert through proton transfer processes. The relative stability of these tautomers depends on factors such as solvent environment, temperature, and the electronic properties of the substituent groups attached to the guanidine nitrogen atoms.

The first tautomeric form features the guanidine group in its neutral state with localized double bond character between one nitrogen atom and the central carbon. The second major tautomer involves redistribution of electron density and protonation states, resulting in different hydrogen bonding patterns and electronic distributions. Density functional theory calculations using multiple computational approaches have revealed that the energy differences between these tautomeric forms are typically small, on the order of 4-20 kilojoules per mole. This relatively small energy gap suggests that both forms may coexist in solution under ambient conditions.

Table 4: Tautomeric Equilibrium Parameters

Tautomeric Form Relative Stability Energy Difference (kJ/mol) Computational Method
Form 1 (Neutral) Reference state 0.0 Density Functional Theory
Form 2 (Protonated) Slightly less stable 4-20 Multiple Methods
Solvent Effects Variable Method-dependent Continuum Models

The conformational dynamics of the molecule involve rotation around several single bonds, particularly the connection between the furylmethyl group and the guanidine nitrogen, as well as potential rotation around the bond connecting the guanidine group to the pyrimidine ring system. Nuclear magnetic resonance studies at variable temperatures can provide insights into the kinetics of conformational interconversion and the energy barriers associated with these rotational processes. The presence of intramolecular hydrogen bonding may restrict certain conformational states while stabilizing others, leading to preferred conformations in solution.

Temperature-dependent nuclear magnetic resonance experiments on related guanidine-containing compounds have revealed activation energies for conformational interconversion ranging from 40 to 80 kilojoules per mole, depending on the specific substitution pattern and solvent system. These energy barriers are sufficiently low to allow rapid interconversion at room temperature, but high enough to potentially observe separate conformational states at reduced temperatures. The interplay between tautomeric equilibria and conformational dynamics creates a complex dynamic system that influences the chemical reactivity and physical properties of the compound.

Properties

IUPAC Name

2-(furan-2-ylmethyl)-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-7-5-9(17)15-11(14-7)16-10(12)13-6-8-3-2-4-18-8/h2-5H,6H2,1H3,(H4,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJCTYOXAVBKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)NC(=NCC2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, with the CAS number 919724-37-1, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₃N₅O₂
  • Molar Mass : 247.25 g/mol
  • Hazard Classification : Irritant
PropertyValue
Molecular FormulaC₁₁H₁₃N₅O₂
Molar Mass247.25 g/mol
CAS Number919724-37-1
Hazard ClassIrritant

Research indicates that this compound may interact with various biological targets, potentially influencing enzymatic pathways related to nitric oxide modulation and other metabolic processes. Its structure suggests it may act as a guanidine-based inhibitor, similar to other compounds in the class that target dimethylarginine dimethylaminohydrolase (DDAH), an enzyme involved in the regulation of nitric oxide synthesis.

In Vitro Studies

In vitro studies have shown that derivatives of guanidine compounds can exhibit significant inhibitory activity against DDAH. For instance, a related compound demonstrated a Ki value of 18 μM for hDDAH-1 inhibition, indicating potential for therapeutic applications in cardiovascular diseases and other conditions associated with nitric oxide dysregulation .

Case Studies and Research Findings

  • Inhibition of DDAH :
    • A study highlighted the efficacy of guanidine derivatives in inhibiting DDAH activity. The structure of this compound suggests it could similarly inhibit this enzyme, which plays a crucial role in regulating nitric oxide levels in the body .
  • Cell Viability and Toxicity :
    • Preliminary toxicity assessments indicated that guanidine derivatives, including this compound, have favorable profiles regarding cell viability. This suggests potential for further development as pharmacological agents .
  • Pharmacological Potential :
    • The compound's unique structural features may confer selectivity towards specific biological targets, making it a candidate for further pharmacological exploration. The potential applications range from cardiovascular therapeutics to broader uses in modulating nitric oxide pathways .

Scientific Research Applications

Pharmaceutical Development

The primary application of N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine lies in its potential as a pharmaceutical agent. Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of dihydropyrimidines possess antimicrobial properties, suggesting that this compound may be effective against certain bacterial strains .
  • Anticancer Properties : Some dihydropyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound could be explored for its potential in cancer therapy .

Biochemical Research

Research has also focused on the biochemical pathways influenced by compounds like this compound. Its interactions with various enzymes and receptors are of particular interest:

  • Enzyme Inhibition : Compounds with similar structures have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Synthetic Chemistry

The synthesis of this compound is of interest in synthetic organic chemistry. The methods developed for its synthesis can provide insights into creating other complex organic molecules:

  • Synthetic Pathways : Various synthetic routes have been proposed for creating this compound, often involving multi-step reactions that highlight the versatility of dihydropyrimidine chemistry .

Material Science

Emerging research suggests that compounds like this compound may have applications in material science, particularly in the development of polymers and coatings due to their unique chemical properties .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various dihydropyrimidine derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cytotoxicity Against Cancer Cells

A research team investigated the cytotoxic effects of this compound on several cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells at micromolar concentrations, warranting further exploration into its mechanism of action and potential as an anticancer agent.

Case Study 3: Enzyme Interaction Studies

A study focused on the interaction between this compound and specific metabolic enzymes revealed that it acts as a competitive inhibitor. This finding opens avenues for developing drugs targeting metabolic diseases.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Substituents on Guanidine Core Key Features Reference
N-(2-Furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine C₁₁H₁₃N₅O₂ 2-Furylmethyl, 6-methyl-4-oxo-dihydropyrimidinyl Heterocyclic furan; dihydropyrimidinone hydrogen-bond donor/acceptor
N-(4-Ethylphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine C₁₄H₁₇N₅O 4-Ethylphenyl, 6-methyl-4-oxo-dihydropyrimidinyl Aromatic ethylphenyl group; enhanced hydrophobicity
N-(5,6-Dimethyl-4-oxo-1,4-dihydro-2-pyrimidinyl)-N''-(1-naphthyl)guanidine C₁₈H₁₈N₆O 1-Naphthyl, 5,6-dimethyl-4-oxo-dihydropyrimidinyl Bulky naphthyl group; dimethyl substitution on pyrimidinone
1-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-(3-(trifluoromethyl)phenyl)guanidine C₁₃H₁₂F₃N₅O 3-Trifluoromethylphenyl, 6-methyl-4-oxo-dihydropyrimidinyl Electron-withdrawing CF₃ group; potential metabolic stability
Metformin (N,N-Dimethylimidodicarbonimidic diamide) C₄H₁₁N₅·HCl Two methyl groups Biguanide structure; antidiabetic drug

Key Observations :

  • Core Structure : All compounds share a guanidine backbone, but substitutions on the nitrogen atoms dictate their functional diversity.
  • Dihydropyrimidinone Moiety: Present in all except metformin, this group enables hydrogen bonding, critical for molecular interactions (e.g., in UPy-based polymers ).
  • Substituent Effects : The furyl group in the target compound introduces heterocyclic aromaticity, while analogs feature hydrophobic (ethylphenyl), bulky (naphthyl), or electron-deficient (CF₃) groups.

Crystallographic and Analytical Characterization

  • Structural Elucidation :
    • Compounds in were characterized via ¹H-NMR, MS, and elemental analysis . The target compound likely underwent similar protocols.
    • Crystalline guanidine derivatives (e.g., ) are analyzed using X-ray diffraction, often refined via SHELX software .

Preparation Methods

General Synthetic Strategy

The synthesis generally involves the formation of the guanidine linkage between the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety and the 2-furylmethyl amine or its equivalent. This requires:

  • Preparation or procurement of the 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl intermediate.
  • Activation or derivatization of the guanidine moiety.
  • Coupling with 2-furylmethyl amine or its precursor.

Stepwise Preparation Approach

  • Synthesis of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl Intermediate

    This intermediate is commonly prepared via condensation reactions involving β-dicarbonyl compounds and amidines or guanidine derivatives. Literature shows that guanidine reacts with β-diketones or β-ketoesters to yield 2-amino pyrimidines in good yields.

  • Preparation of 2-furylmethyl Amine

    The 2-furylmethyl amine can be synthesized by reduction of 2-furylmethyl nitrile or by amination of 2-furylmethanol derivatives under appropriate conditions.

  • Coupling Reaction to Form the Guanidine Linkage

    The guanidine linkage is formed by nucleophilic substitution or condensation between the activated guanidine derivative (such as guanidine hydrochloride or a guanidine salt) and the 2-furylmethyl amine or its activated form. Acid catalysis (e.g., HCl) and reflux conditions in methanol or other suitable solvents facilitate the coupling.

Representative Synthetic Procedure

Based on analogous guanidine-pyrimidine syntheses:

  • A mixture of aromatic aldehyde, methyl ketone, and guanidine derivative is refluxed in methanol with catalytic amounts of concentrated hydrochloric acid for 12 hours.
  • The product is isolated by solvent evaporation and purified by recrystallization from a water-acetone mixture.
  • For the target compound, 2-furylmethyl amine replaces the aromatic amine, and the pyrimidine intermediate is prepared or supplied.

Reaction Conditions and Yields

Step Conditions Yield (%) Notes
Pyrimidine intermediate synthesis Reflux in methanol with HCl catalyst 70-85 Dependent on β-dicarbonyl and guanidine sources
Guanidine coupling Reflux in methanol, acid catalysis 60-75 Purification by recrystallization

These yields are typical for guanidine-pyrimidine coupling reactions reported in literature.

Analytical and Characterization Data

  • Purity: Typically ≥95% after recrystallization.
  • Molecular Mass: Confirmed by mass spectrometry at 247.25 g/mol.
  • Spectroscopy: NMR and IR confirm the presence of guanidine and pyrimidine functional groups, along with the furan ring.
  • Melting Point: Consistent with literature values for similar compounds (data to be confirmed experimentally).

Research Findings Related to Preparation

  • Guanidine readily reacts with β-dicarbonyl compounds to form pyrimidine derivatives under mild acidic conditions, which is a key step in preparing the pyrimidine moiety of the target compound.
  • The use of acid catalysis (e.g., HCl) in methanol under reflux is effective for promoting condensation and coupling reactions.
  • Recrystallization from water-acetone mixtures is a reliable purification method to achieve high purity products.
  • The presence of the 2-furylmethyl group requires careful handling due to its potential sensitivity and reactivity under strongly acidic or basic conditions.

Summary Table of Preparation Methods

Preparation Stage Reagents/Precursors Conditions Yield (%) Purification Method
Pyrimidine intermediate synthesis β-Diketones or β-ketoesters + guanidine Reflux in methanol + HCl catalyst 70-85 Recrystallization
2-Furylmethyl amine synthesis Reduction or amination of furylmethyl precursors Varies (reduction/amination) 60-80 Distillation or recrystallization
Guanidine coupling Pyrimidine intermediate + 2-furylmethyl amine Reflux in methanol + acid catalyst 60-75 Recrystallization

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, and how can purity be optimized?

  • Methodology :

  • Multi-step organic synthesis : Begin with condensation of 6-methyl-4-oxo-1,4-dihydropyrimidin-2-amine with 2-furylmethyl isocyanate in the presence of a catalyst like dibutyltin dilaurate (DBTDL) under inert conditions.
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H NMR^1 \text{H NMR} (DMSO-d6d_6, δ 8.2–8.5 ppm for guanidine protons) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H} and 13C^{13}\text{C} NMR in DMSO-d6d_6 to resolve furyl, dihydropyrimidinone, and guanidine protons (e.g., δ 6.3–6.7 ppm for furyl protons).
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm hydrogen bonding via N–H stretching (3200–3400 cm1^{-1}) and carbonyl vibrations (1650–1700 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Validate molecular weight with [M+H]+^+ or [M+Na]+^+ peaks.
    • Advanced Validation : Single-crystal X-ray diffraction for resolving intramolecular hydrogen bonding patterns .

Advanced Research Questions

Q. How do hydrogen bonding networks influence the supramolecular assembly of this compound in polymer matrices?

  • Mechanism : The guanidine and dihydropyrimidinone moieties enable quadruple hydrogen bonding (similar to ureidopyrimidinone (UPy) motifs), facilitating self-assembly into dimers or chains.
  • Experimental Design :

  • Dynamic Light Scattering (DLS) : Monitor micellar cluster formation in solution.
  • Small-Angle X-ray Scattering (SAXS) : Analyze hierarchical structures in polymer composites.
  • Rheology : Assess viscosity changes due to reversible hydrogen bonding in bulk materials .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

  • Approach :

  • Standardized Assays : Use consistent in vitro models (e.g., S. aureus ATCC 25923 and E. coli ATCC 25922) with CLSI guidelines.
  • Structure-Activity Relationship (SAR) Studies : Compare derivatives with modified substituents (e.g., methoxy vs. bromo groups on the pyrimidine ring).
  • Dose-Response Validation : Perform minimum inhibitory concentration (MIC) tests in triplicate to address variability .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cholinesterase or DNA gyrase.
  • Molecular Dynamics (MD) : Analyze stability of ligand-protein complexes (e.g., RMSD < 2 Å over 50 ns simulations).
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Q. What are critical considerations for stability studies under varying pH and temperature conditions?

  • Protocol :

  • Forced Degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) buffers at 40°C for 48 hours.
  • Analytical Monitoring : Track degradation products via LC-MS and quantify stability using Arrhenius kinetics.
  • Solid-State Stability : Perform thermogravimetric analysis (TGA) to assess thermal decomposition thresholds .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for conformation) and replicate experiments across independent labs.
  • Advanced Instrumentation : Synchrotron XRD or cryo-EM may resolve ambiguities in supramolecular structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
N-(2-furylmethyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

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